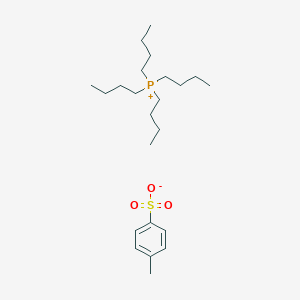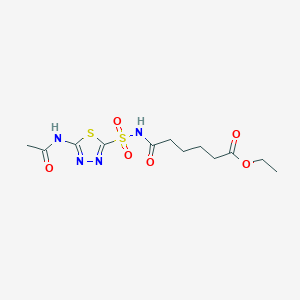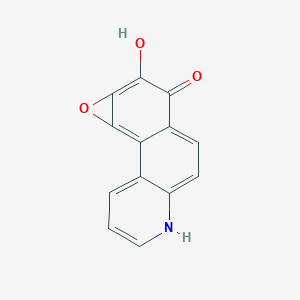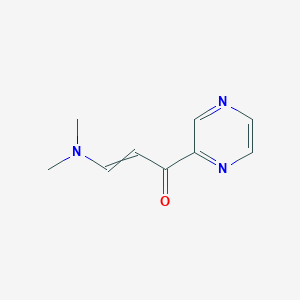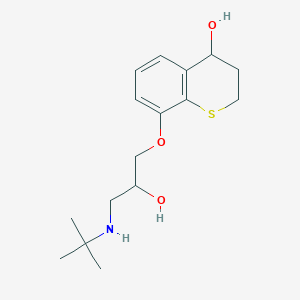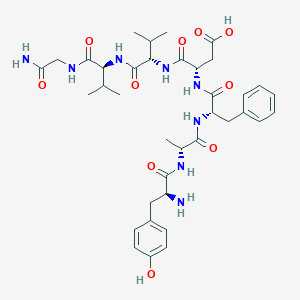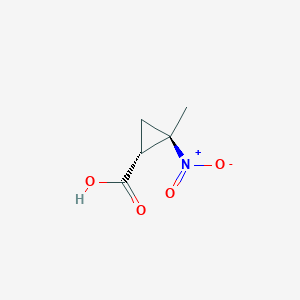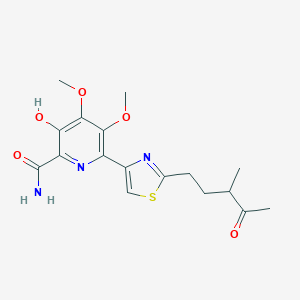
Karnamicin C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin C4 is an aminoglycoside antibiotic that is widely used in scientific research. It is a derivative of kanamycin A, a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions, and it has been shown to have a number of unique biochemical and physiological effects that make it an important tool for researchers in a variety of fields.
Mécanisme D'action
Kanamycin C4 exerts its antibacterial activity by binding to the 16S rRNA component of the bacterial ribosome. This prevents the initiation of protein synthesis, which ultimately leads to bacterial cell death. Kanamycin C4 is effective against a broad range of gram-positive and gram-negative bacteria, making it a valuable tool for researchers studying bacterial infections.
Effets Biochimiques Et Physiologiques
In addition to its antibacterial activity, kanamycin C4 has a number of unique biochemical and physiological effects that make it an important tool for researchers. For example, kanamycin C4 has been shown to induce the expression of heat shock proteins in mammalian cells, which can protect cells from a variety of stressors. Kanamycin C4 has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using kanamycin C4 in lab experiments is its broad spectrum of activity against bacteria. This makes it a valuable tool for researchers studying a variety of bacterial infections. However, kanamycin C4 is not effective against all types of bacteria, and it can have toxic effects on mammalian cells at high concentrations. Additionally, kanamycin C4 is not effective against viruses or other types of microorganisms, which limits its usefulness in certain types of experiments.
Orientations Futures
There are a number of future directions for research on kanamycin C4. One area of interest is the development of new derivatives of kanamycin C4 with improved antibacterial activity and reduced toxicity. Another area of interest is the exploration of the potential anticancer properties of kanamycin C4 and its derivatives. Finally, there is a need for further research on the mechanisms of action of kanamycin C4 and its effects on various biological processes.
Méthodes De Synthèse
Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions. The first step in the synthesis involves the removal of the 6'-O-methyl group from kanamycin A, which is achieved through treatment with sodium hydroxide. The resulting compound is then treated with sodium nitrite and hydrochloric acid to form a nitroso derivative, which is then reduced to the corresponding amine using sodium dithionite. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride and pyridine.
Applications De Recherche Scientifique
Kanamycin C4 is widely used in scientific research as a tool for studying a variety of biological processes. One of the most common applications of kanamycin C4 is in the study of protein synthesis. Kanamycin C4 binds to the 16S rRNA component of the bacterial ribosome, which prevents the initiation of protein synthesis. This makes kanamycin C4 a valuable tool for studying the mechanisms of protein synthesis and the role of the ribosome in this process.
Propriétés
Numéro CAS |
122535-57-3 |
|---|---|
Nom du produit |
Karnamicin C4 |
Formule moléculaire |
C17H21N3O5S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
3-hydroxy-4,5-dimethoxy-6-[2-(3-methyl-4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-8,22H,5-6H2,1-4H3,(H2,18,23) |
Clé InChI |
DIYRCTJMTGPGBD-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
SMILES canonique |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




